N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline
Description
N-(Cyclohex-3-en-1-ylmethyl)-4-methylaniline is a secondary amine derivative characterized by a cyclohex-3-enylmethyl substituent attached to the nitrogen atom of 4-methylaniline. Its structure combines the aromaticity of the 4-methylaniline moiety with the unsaturated cyclohexene ring, which may influence its reactivity, stereochemistry, and biological interactions.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C14H19N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-3,7-10,13,15H,4-6,11H2,1H3 |
InChI Key |
SFNZREXVEGNKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-methylaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted aniline derivatives .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Calculated based on molecular formula C₁₃H₁₇N.
Chan-Lam Coupling
Used to synthesize adamantane-containing analogs (e.g., 13–18 ) with yields ranging from 35% to 74%. This method employs Pd(dba)₂ and BINAP as catalysts, enabling C–N bond formation under mild conditions .
Condensation-Reduction Approach
Applied to N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Condensation of benzodioxole-5-carbaldehyde with 4-methylaniline followed by NaBH₄ reduction yielded the product. Crystallization from methanol provided high-purity crystals .
Nucleophilic Substitution
For N-(but-2-yn-1-yl)-4-methylaniline , 4-methylaniline reacted with 1-bromo-2-butyne in DMF/K₂CO₃, though yields were unspecified .
Anticancer Activity
- N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline : Exhibited significant analgesic activity (50 mg/kg) in mice, comparable to diclofenac sodium .
Enzyme Inhibition
Antimicrobial Properties
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which comprises a cyclohexene ring and an aniline moiety. The molecular formula is , with a molecular weight of approximately 201.31 g/mol. The compound's distinct features contribute to its reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial effects against various pathogens. The compound's mechanism of action may involve disrupting cell membrane integrity or inhibiting vital metabolic pathways in microorganisms.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have further revealed that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent research:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 µM |
| A549 (Lung) | 12 µM |
| HeLa (Cervical) | 15 µM |
The compound's anticancer efficacy may stem from its ability to induce apoptosis and inhibit cell cycle progression.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. For instance, it may inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Potential
In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using various cancer cell lines. The study demonstrated that the compound effectively inhibited tumor growth in vitro and showed promise for further development as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
